5-amino-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of triazoles , which are heterocyclic compounds containing two carbon and three nitrogen atoms. Triazoles exhibit versatile biological activities due to their ability to bind with enzymes and receptors in the biological system . The molecular formula of this specific compound is C~6~H~6~N~4~O .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the starting material. The diazotization of this aniline yields a diazonium salt, which then undergoes cyclization with diethyl cyanoacetate to form the 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate. Subsequent sulfurization of this intermediate leads to the desired compound .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves scalable processes that ensure efficient yield and purity.
Chemical Reactions Analysis
Reactions:: This compound can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require specific experimental data.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a building block for designing novel molecules.
Biology: Potential bioactivity, enzyme inhibition, or receptor binding.
Medicine: Investigated for therapeutic effects (e.g., anticancer, antiviral).
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Properties
Molecular Formula |
C14H10F3N9OS |
---|---|
Molecular Weight |
409.35 g/mol |
IUPAC Name |
5-amino-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H10F3N9OS/c15-14(16,17)7-2-1-3-8(4-7)26-10(20-23-24-26)6-28-13-22-21-12-19-11(27)5-9(18)25(12)13/h1-5H,6,18H2,(H,19,21,27) |
InChI Key |
YIROTCYYAJYHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.